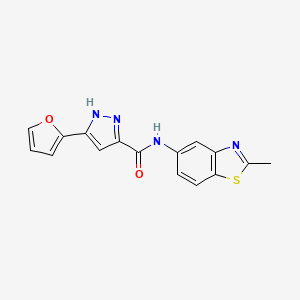

5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c1-9-17-12-7-10(4-5-15(12)23-9)18-16(21)13-8-11(19-20-13)14-3-2-6-22-14/h2-8H,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQAGJAQMYIKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the benzothiazole moiety: This can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Final coupling: The pyrazole, furan, and benzothiazole moieties are then coupled together using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions could target the pyrazole ring or the benzothiazole moiety, potentially leading to the formation of dihydropyrazole or dihydrobenzothiazole derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the furan, pyrazole, or benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including 5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide, exhibit notable antimicrobial activities. A study demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Activity

The compound has shown promise in anticancer research. It interacts with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action often involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce inflammation markers, making it a candidate for further exploration in treating inflammatory diseases. The benzothiazole moiety is particularly noted for its role in mediating anti-inflammatory responses .

Synthesis of Heterocycles

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations leading to new derivatives with enhanced biological activities .

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics and photonic devices. Its incorporation into polymer matrices has been explored for developing advanced materials with tailored optical properties .

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| PMC6661803 | Antimicrobial Activity | Demonstrated significant inhibition against multiple bacterial strains, indicating potential as an antibacterial agent. |

| PMC6147599 | Anticancer Research | Showed efficacy in modulating cancer cell signaling pathways, leading to reduced proliferation rates in vitro. |

| PMC7288019 | Synthesis of Heterocycles | Utilized as a precursor for synthesizing novel heterocycles with enhanced pharmacological profiles. |

Mechanism of Action

The mechanism of action of “5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide” would depend on its specific biological target. Potential mechanisms could include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- Heterocyclic Core : The target compound’s pyrazole core is shared with and , while LMM11 uses an oxadiazole ring, which may alter rigidity and hydrogen-bonding capacity.

- The sulfamoyl group in LMM11 adds polarity and hydrogen-bond acceptor sites.

- Benzothiazole vs. Benzamide : The 2-methylbenzothiazole in the target compound may improve metabolic stability compared to unsubstituted benzothiazoles .

Key Observations :

- Yield Challenges : Complex substituents (e.g., methylsulfonyl allyl in ) reduce yields (7% for 7f), whereas simpler analogs (e.g., ) achieve moderate yields (42%).

- Solubility : The benzothiazole and furan groups in the target compound may necessitate solubilization agents like DMSO, as seen for LMM11 .

Key Observations :

- Furan vs. Thiophene : The furan’s oxygen may engage in hydrogen bonding, whereas thiophene’s sulfur could enhance hydrophobic interactions .

- Antifungal Potential: LMM11’s furan-oxadiazole scaffold highlights the importance of heterocycle choice in antifungal activity, a possible avenue for the target compound.

Biological Activity

5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound notable for its complex structure, which combines a furan ring, a benzothiazole moiety, and a pyrazole core. This unique arrangement suggests potential for various biological activities, making it a compound of interest in pharmacological research.

Structural Characteristics

The compound features distinctive functional groups that contribute to its biological properties. The furan and benzothiazole rings are known for their electronic interactions, which may enhance the compound's reactivity and affinity for biological targets.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Furan ring, benzothiazole moiety, pyrazole core | Potential for diverse pharmacological effects |

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. Studies have shown that similar compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, a study highlighted the effectiveness of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects and potential for combination therapy with doxorubicin to enhance efficacy against resistant cancer types .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Pyrazoles have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their utility in treating inflammatory conditions . This mechanism could be attributed to the structural features of the compound that facilitate interaction with inflammatory mediators.

Antifungal Activity

Preliminary studies indicate that this compound may exhibit antifungal properties. Similar derivatives have shown promising results against various phytopathogenic fungi in vitro, with some compounds achieving over 80% inhibition at low concentrations . This suggests that the compound could be explored further for agricultural applications.

Understanding the mechanisms by which this compound exerts its biological effects is crucial. Molecular docking studies can provide insights into its binding affinities with specific enzymes or receptors. For example, interactions with key proteins involved in cancer progression or inflammatory responses could elucidate pathways through which the compound acts .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Antitumor Study : A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines. The study found that compounds with halogen substituents exhibited enhanced cytotoxicity compared to non-substituted analogs .

- Anti-inflammatory Evaluation : A derivative similar to 5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole was evaluated for its ability to inhibit LPS-induced inflammation in vitro, showing significant reductions in inflammatory markers .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(furan-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-3-carboxamide, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling a furan-substituted pyrazole carboxylic acid derivative with a 2-methyl-1,3-benzothiazol-5-amine under carbodiimide-mediated amide bond formation (e.g., using EDCI or DCC in DMF). Key parameters include temperature control (0–5°C during acyl chloride formation), solvent polarity, and stoichiometric ratios to minimize side products. Purification typically employs recrystallization from ethanol or column chromatography .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. and NMR confirm substituent positions and amide bond formation. HRMS validates molecular weight, while HPLC (≥95% purity threshold) ensures batch consistency. For example, reports HRMS data with <2 ppm error and HPLC purity >99% for structurally related pyrazole carboxamides .

Q. What in vitro assays are typically used for preliminary biological evaluation of this compound?

- Methodology : Target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., cytotoxicity) are common. For kinase or protease inhibitors, fluorescence polarization assays with recombinant enzymes (e.g., factor Xa in ) are used. Analgesic activity, as seen in related compounds, is evaluated via murine hot-plate or acetic acid writhing tests .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

- Methodology : Systematic modification of the benzothiazole and furan moieties can enhance solubility and bioavailability. For example:

- P1 ligand optimization : Replacing the benzothiazole with aminobenzisoxazole (as in ) improved factor Xa inhibitor selectivity.

- P4 modifications : Introducing polar groups (e.g., dimethylaminomethyl) reduces plasma protein binding, increasing free fraction.

- LogP adjustment : Fluorine or methoxy substitutions on aromatic rings lower lipophilicity, improving oral bioavailability .

Q. What strategies resolve contradictions in reported biological activity between similar pyrazole carboxamides?

- Methodology : Contradictions often arise from assay variability or off-target effects. Solutions include:

- Orthogonal assays : Validate primary hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Proteome-wide profiling : Use kinome-wide screens to identify selectivity cliffs (e.g., ’s factor Xa vs. trypsin selectivity).

- Metabolite identification : LC-MS/MS can detect active metabolites that may explain discrepancies .

Q. How can molecular docking and dynamics simulations improve the design of derivatives targeting specific enzymes?

- Methodology : Docking (e.g., AutoDock Vina) into crystal structures (e.g., factor Xa PDB 1XKA) identifies key interactions (e.g., hydrogen bonds with Ser195). Molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability. For example, used docking to optimize Wnt/β-catenin agonists by targeting the β-catenin/TCF4 interface .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodology : Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.